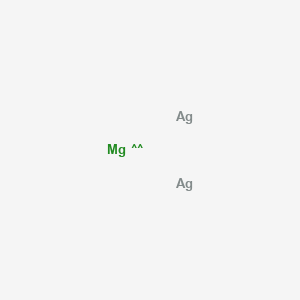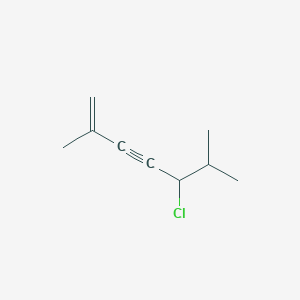
5-Chloro-2,6-dimethylhept-1-en-3-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2,6-dimethylhept-1-en-3-yne is an organic compound characterized by the presence of a chlorine atom, two methyl groups, a double bond, and a triple bond within its heptane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,6-dimethylhept-1-en-3-yne typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2,6-dimethylhept-1-yne and a chlorinating agent.
Chlorination: The chlorination step involves the introduction of a chlorine atom at the 5th position of the heptane chain. This can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for reagent addition and temperature control is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2,6-dimethylhept-1-en-3-yne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst to yield alkanes or alkenes.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as hydroxide ions (OH-) or amines (NH2R) replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) in aqueous solution or amines in an organic solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Alcohols or amines.
Applications De Recherche Scientifique
5-Chloro-2,6-dimethylhept-1-en-3-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Chloro-2,6-dimethylhept-1-en-3-yne involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The presence of both double and triple bonds allows for versatile reactivity with various biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dimethylhept-2-yne: Similar structure but lacks the chlorine atom and double bond.
4-Chloro-6,6-dimethyl-2-hepten-4-yne: Similar structure but differs in the position of the chlorine atom and the presence of an additional double bond.
Uniqueness
5-Chloro-2,6-dimethylhept-1-en-3-yne is unique due to the combination of a chlorine atom, two methyl groups, a double bond, and a triple bond within a single molecule
Propriétés
Numéro CAS |
63768-68-3 |
|---|---|
Formule moléculaire |
C9H13Cl |
Poids moléculaire |
156.65 g/mol |
Nom IUPAC |
5-chloro-2,6-dimethylhept-1-en-3-yne |
InChI |
InChI=1S/C9H13Cl/c1-7(2)5-6-9(10)8(3)4/h8-9H,1H2,2-4H3 |
Clé InChI |
JAWCWOUJSBJHND-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C#CC(=C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



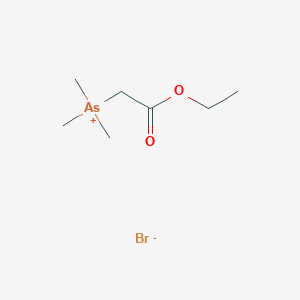
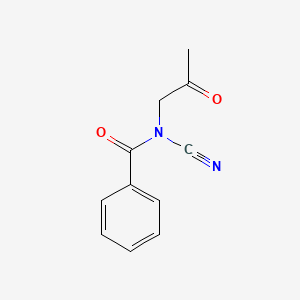
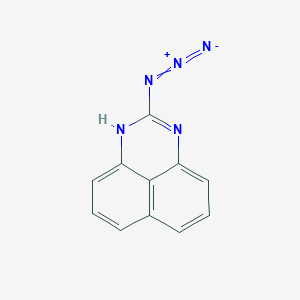
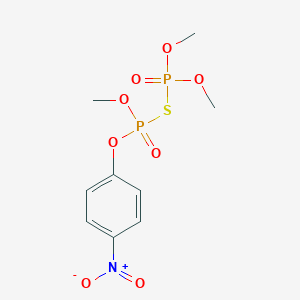
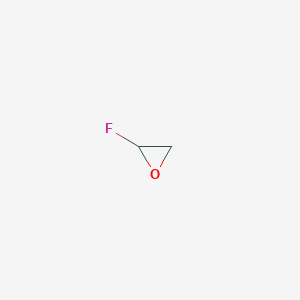
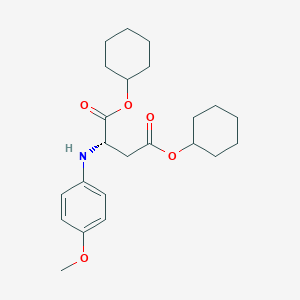
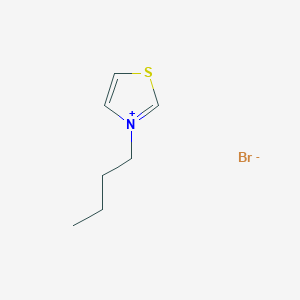
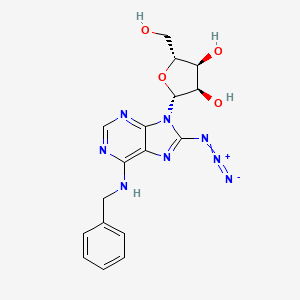
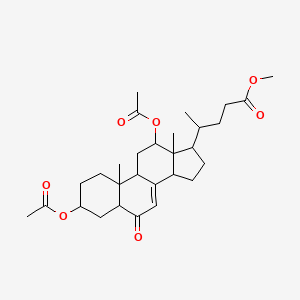
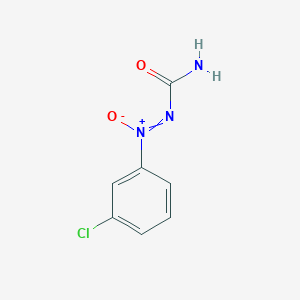
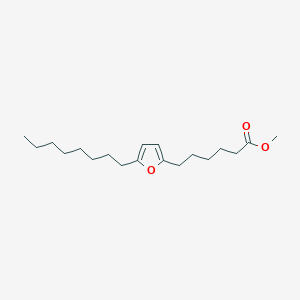
![4-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol](/img/structure/B14494654.png)
